molecular formula C11H11BrO4 B1486982 1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid CAS No. 1878276-43-7

1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid

Cat. No. B1486982
M. Wt: 287.11 g/mol
InChI Key: ZEGUDXSEFOVWRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not found in the literature, it might involve several steps, including the formation of the cyclopropane ring, the introduction of the carboxylic acid group, and the attachment of the bromo-methoxyphenol group . The synthesis could potentially start with a simple cyclopropane derivative, which could then be functionalized with the appropriate groups in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The cyclopropane ring is a three-membered carbon ring, which introduces strain into the molecule. The bromo-methoxyphenol group would be expected to show the typical properties of aromatic compounds, including delocalized π electrons .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. The carboxylic acid group could undergo typical acid-base reactions, while the bromo-methoxyphenol group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the aromatic bromo-methoxyphenol group could impact its solubility, melting point, and boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-(4-bromo-2-methoxyphenoxy)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-9-6-7(12)2-3-8(9)16-11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGUDXSEFOVWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methoxyphenoxy)-cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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